molecular formula C13H14ClFN2 B7507543 4-fluoro-2-methyl-N-(pyridin-2-ylmethyl)aniline;hydrochloride

4-fluoro-2-methyl-N-(pyridin-2-ylmethyl)aniline;hydrochloride

Cat. No. B7507543
M. Wt: 252.71 g/mol
InChI Key: BMIJJBSJAIPBJD-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-(pyridin-2-ylmethyl)aniline;hydrochloride, also known as PF-04859989, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the protein kinase CK1ε, which is involved in the regulation of circadian rhythms, cell division, and DNA damage response.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-(pyridin-2-ylmethyl)aniline;hydrochloride involves the inhibition of CK1ε, which is a serine/threonine protein kinase that plays a key role in the regulation of circadian rhythms, cell division, and DNA damage response. CK1ε phosphorylates a number of key proteins involved in these processes, and inhibition of CK1ε by 4-fluoro-2-methyl-N-(pyridin-2-ylmethyl)aniline;hydrochloride leads to disruption of these pathways.
Biochemical and Physiological Effects:
4-fluoro-2-methyl-N-(pyridin-2-ylmethyl)aniline;hydrochloride has been shown to have a number of biochemical and physiological effects, including the disruption of circadian rhythms, inhibition of cell division, and modulation of DNA damage response. These effects have been studied in various animal models, and it has been shown that 4-fluoro-2-methyl-N-(pyridin-2-ylmethyl)aniline;hydrochloride can have both positive and negative effects depending on the context.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-2-methyl-N-(pyridin-2-ylmethyl)aniline;hydrochloride is its potency and selectivity for CK1ε, which makes it a valuable tool for studying the role of CK1ε in various biological processes. However, one limitation of 4-fluoro-2-methyl-N-(pyridin-2-ylmethyl)aniline;hydrochloride is its relatively short half-life, which can make it difficult to achieve sustained inhibition of CK1ε in vivo.

Future Directions

There are a number of future directions for research on 4-fluoro-2-methyl-N-(pyridin-2-ylmethyl)aniline;hydrochloride. One area of interest is the role of CK1ε in cancer, as CK1ε has been implicated in the regulation of cell division and DNA damage response, which are key processes in cancer development. Another area of interest is the development of more potent and selective inhibitors of CK1ε, which could have potential therapeutic applications in a variety of diseases. Finally, the effects of CK1ε inhibition on other biological processes, such as metabolism and immune function, should be further explored to fully understand the potential of 4-fluoro-2-methyl-N-(pyridin-2-ylmethyl)aniline;hydrochloride as a research tool and potential therapeutic agent.

Synthesis Methods

The synthesis of 4-fluoro-2-methyl-N-(pyridin-2-ylmethyl)aniline;hydrochloride involves several steps, including the reaction of 4-fluoro-2-methylaniline with pyridine-2-carboxaldehyde, followed by reduction, acetylation, and finally, reaction with hydrochloric acid to form the hydrochloride salt. The synthesis method has been optimized to produce high yields of pure 4-fluoro-2-methyl-N-(pyridin-2-ylmethyl)aniline;hydrochloride.

Scientific Research Applications

4-fluoro-2-methyl-N-(pyridin-2-ylmethyl)aniline;hydrochloride has been extensively studied in scientific research, particularly in the field of circadian rhythms. It has been shown to be a potent and selective inhibitor of CK1ε, which plays a key role in the regulation of circadian rhythms. 4-fluoro-2-methyl-N-(pyridin-2-ylmethyl)aniline;hydrochloride has been used to study the effects of CK1ε inhibition on circadian rhythms in various animal models, including mice and zebrafish. It has also been used to study the effects of CK1ε inhibition on cell division and DNA damage response.

properties

IUPAC Name

4-fluoro-2-methyl-N-(pyridin-2-ylmethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2.ClH/c1-10-8-11(14)5-6-13(10)16-9-12-4-2-3-7-15-12;/h2-8,16H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIJJBSJAIPBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NCC2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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